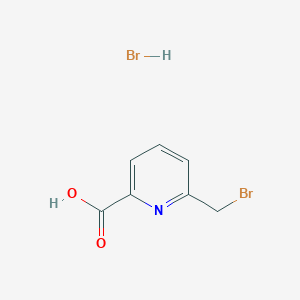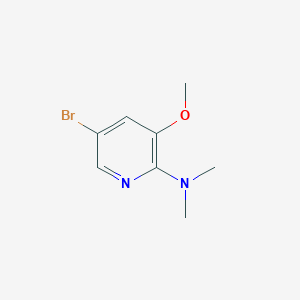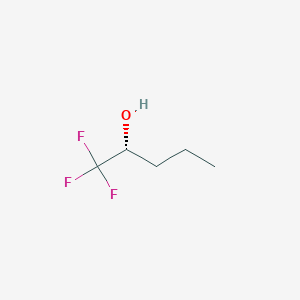
1,1,1-Trifluoro-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-pentanol is a chemical compound with the molecular formula C5H9F3O and a molecular weight of 142.12 g/mol . It is a secondary alcohol with three fluorine atoms attached to the first carbon atom, making it a fluorinated alcohol. This compound is known for its unique properties, including its ability to form hydrogen bonds and its high polarity, which make it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-pentanol can be synthesized through several methods. One common method involves the reduction of 1,1,1-trifluoroacetone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the use of microbial enzymes to reduce 1,1,1-trifluoroacetone. This biocatalytic approach utilizes alcohol dehydrogenases or carbonyl reductases to achieve high enantiomeric excess and optical purity . The process is scalable and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,1-trifluoro-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1,1,1-trifluoro-2-pentane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 1,1,1-Trifluoro-2-pentanone
Reduction: 1,1,1-Trifluoro-2-pentane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-2-pentanol has a wide range of applications in scientific research:
Mechanism of Action
1,1,1-Trifluoro-2-pentanol acts as a proton acceptor, allowing it to participate in various chemical reactions by accepting protons from other molecules. This mechanism is crucial in reactions such as nucleophilic substitution and rearrangement reactions. Additionally, it has been shown to inhibit certain enzymes, including cytochrome P450 and cytochrome b5, which play roles in drug metabolism.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A shorter chain analog with similar properties but different reactivity due to the shorter carbon chain.
1,1,1-Trifluoro-2-butanol: Another fluorinated alcohol with a slightly longer carbon chain, affecting its physical and chemical properties.
Uniqueness
1,1,1-Trifluoro-2-pentanol is unique due to its specific carbon chain length and the presence of three fluorine atoms, which impart high polarity and the ability to form strong hydrogen bonds. These properties make it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














